Product packaging for 3-Methoxy-4-(pyridin-2-ylmethoxy)aniline(Cat. No.:CAS No. 848438-61-9)

3-Methoxy-4-(pyridin-2-ylmethoxy)aniline

Cat. No.: B8592267
CAS No.: 848438-61-9
M. Wt: 230.26 g/mol
InChI Key: YFTGQXYWYKOBDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Methoxy-4-(pyridin-2-ylmethoxy)aniline is a useful research compound. Its molecular formula is C13H14N2O2 and its molecular weight is 230.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H14N2O2 B8592267 3-Methoxy-4-(pyridin-2-ylmethoxy)aniline CAS No. 848438-61-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

848438-61-9

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

3-methoxy-4-(pyridin-2-ylmethoxy)aniline

InChI

InChI=1S/C13H14N2O2/c1-16-13-8-10(14)5-6-12(13)17-9-11-4-2-3-7-15-11/h2-8H,9,14H2,1H3

InChI Key

YFTGQXYWYKOBDT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)N)OCC2=CC=CC=N2

Origin of Product

United States

Contextualization of Aryloxyaniline and Pyridyl Ether Scaffolds in Organic and Medicinal Chemistry

The foundational elements of 3-Methoxy-4-(pyridin-2-ylmethoxy)aniline, the aryloxyaniline and pyridyl ether scaffolds, are of significant interest in the fields of organic and medicinal chemistry. The pyridine (B92270) ring, a bioisostere of a phenyl group, is a common feature in many bioactive compounds and pharmaceuticals. Its nitrogen atom can act as a hydrogen bond acceptor, which can be crucial for molecular interactions with biological targets. Similarly, ether linkages provide a degree of conformational flexibility to molecules.

The combination of these structural features in the form of pyridyl ethers has been explored in the development of various therapeutic agents. Research has shown that pyridyl ether derivatives can exhibit a range of biological activities. For instance, novel pyridyl ethers have been synthesized and evaluated as ligands for the nicotinic acetylcholine (B1216132) receptor. Furthermore, pyrazole (B372694) oxime ether derivatives containing a pyridyl ring have demonstrated potential fungicidal, insecticidal, and plant growth regulatory activities. researchgate.netnih.govnih.gov

Historical Trajectory of Research Involving Derivatives of 3 Methoxy 4 Pyridin 2 Ylmethoxy Aniline

While direct and extensive research specifically on 3-Methoxy-4-(pyridin-2-ylmethoxy)aniline is not widely documented in publicly available literature, a significant body of work exists for its closely related chlorinated analog, 3-chloro-4-(pyridin-2-ylmethoxy)aniline (B1661971). This derivative has been a key intermediate in the synthesis of various biologically active molecules.

Notably, 3-chloro-4-(pyridin-2-ylmethoxy)aniline has been utilized in the preparation of disubstituted (arylamino)quinolinecarbonitriles, which have been investigated as orally active irreversible inhibitors of human epidermal growth factor receptor-2 (HER2) kinase activity for potential antitumor applications. chemicalbook.com The synthesis and biological evaluation of a series of 3-chloro-4-(pyridin-2-ylmethoxy)aniline derivatives as potential BCR-ABL kinase inhibitors have also been reported.

The historical development of these derivatives is closely tied to the broader field of kinase inhibitor research. The general synthesis of 3-chloro-4-(pyridin-2-ylmethoxy)aniline often involves the reaction of 2-((2-Chloro-4-nitrophenoxy)methyl)pyridine (B71448) with a reducing agent like zinc powder and ammonium (B1175870) chloride. chemicalbook.com

Rationale and Scope of Academic Inquiry into 3 Methoxy 4 Pyridin 2 Ylmethoxy Aniline

The academic interest in 3-Methoxy-4-(pyridin-2-ylmethoxy)aniline and its derivatives is largely driven by their potential as building blocks in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling pathways, and their dysregulation is often implicated in diseases such as cancer.

The rationale for investigating this specific scaffold stems from the proven success of related compounds. For example, the free base of (E)-N-{4-[3-chloro-4-(2-pyridinylmethoxy)anilino]-3-cyano-7-ethoxy-6-quinolinyl}-4-(dimethylamino)-2-butenamide, which incorporates the 3-chloro-4-(pyridin-2-ylmethoxy)aniline (B1661971) moiety, has been described in patents. google.com This indicates the pharmaceutical relevance of this structural unit. The methoxy (B1213986) group in the target compound, as opposed to the chloro group in its well-studied analog, offers a different electronic and steric profile, which could modulate the compound's biological activity and pharmacokinetic properties.

The scope of academic inquiry, therefore, includes the synthesis of novel derivatives, their characterization, and the evaluation of their biological activities, particularly as potential inhibitors of various protein kinases.

Overview of Research Methodologies Applied to 3 Methoxy 4 Pyridin 2 Ylmethoxy Aniline

Retrosynthetic Strategies for the Construction of this compound

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. For this compound, the key bonds for disconnection are the ether linkage and the amine functional group on the aniline ring.

A primary retrosynthetic disconnection involves cleaving the ether bond (C-O bond) between the pyridinylmethyl group and the phenoxy group. This leads to two key precursors: a substituted aminophenol, 4-amino-2-methoxyphenol, and a pyridine-containing electrophile, 2-(chloromethyl)pyridine (B1213738) or 2-(bromomethyl)pyridine (B1332372). This approach is based on the well-established Williamson ether synthesis.

Alternatively, a disconnection can be made at the C-N bond of the aniline. However, direct formation of this bond on a pre-formed ether is often less straightforward. A more practical approach involves a functional group interconversion (FGI) strategy. The amino group can be retrosynthetically derived from a nitro group. This leads to the intermediate 3-Methoxy-4-(pyridin-2-ylmethoxy)nitrobenzene. This nitro-substituted precursor can then be disconnected at the ether linkage, yielding 4-hydroxy-3-methoxynitrobenzene and 2-(chloromethyl)pyridine. This latter strategy is often preferred as the electron-withdrawing nitro group can facilitate certain reaction steps and the subsequent reduction to an amine is typically a high-yielding transformation.

Classical and Contemporary Synthetic Routes to this compound

Based on the retrosynthetic analysis, several synthetic pathways can be devised to construct this compound. These routes employ a range of classical and contemporary organic reactions.

Nucleophilic Aromatic Substitution Reactions in Synthesis

While less common for the direct formation of the ether linkage in this specific target molecule due to the lack of strong activation of the aromatic ring, nucleophilic aromatic substitution (SNAr) could theoretically be employed. This would require a suitably activated precursor, such as a 4-fluoro- (B1141089) or 4-chloro-3-methoxyaniline (B81333) derivative, reacting with the sodium salt of 2-(hydroxymethyl)pyridine. However, the electron-donating nature of the methoxy (B1213986) and amino groups makes the aromatic ring less susceptible to nucleophilic attack, generally requiring harsh reaction conditions and often resulting in low yields.

Etherification and Amine Formation Protocols

The most direct and widely applicable method for constructing the ether linkage in this compound is the Williamson ether synthesis. This reaction involves the O-alkylation of a phenol (B47542) with an alkyl halide. A plausible route starts with 4-hydroxy-3-methoxybenzaldehyde. The phenolic hydroxyl group can be deprotonated with a suitable base, such as potassium carbonate or sodium hydride, to form the corresponding phenoxide. This nucleophile is then reacted with 2-(chloromethyl)pyridine or 2-(bromomethyl)pyridine to form the ether linkage, yielding 3-Methoxy-4-(pyridin-2-ylmethoxy)benzaldehyde. The final step would involve the conversion of the aldehyde to the aniline, which can be achieved through various methods, such as formation of an oxime followed by reduction.

A more common and efficient approach involves introducing the nitro group early in the synthesis. Starting with 4-hydroxy-3-methoxynitrobenzene, the etherification is performed as described above to yield 3-Methoxy-4-(pyridin-2-ylmethoxy)nitrobenzene. The final step is the reduction of the nitro group to the desired aniline.

Palladium-Catalyzed Coupling Approaches

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, represent a powerful contemporary method for the formation of C-N bonds. In the context of synthesizing this compound, this could be envisioned by coupling a pre-formed aryl halide or triflate with ammonia (B1221849) or an ammonia equivalent. For instance, 4-bromo-2-methoxy-1-(pyridin-2-ylmethoxy)benzene could be coupled with an ammonia surrogate, catalyzed by a palladium complex with a suitable phosphine (B1218219) ligand. However, the direct amination with ammonia can be challenging, and this route is often more complex and costly than the classical nitro reduction pathway.

Reductive Nitro Group Transformations

The reduction of a nitro group to an amine is a key transformation in a highly convergent and efficient synthesis of this compound. The precursor, 3-Methoxy-4-(pyridin-2-ylmethoxy)nitrobenzene, can be synthesized via the Williamson ether synthesis as previously described. The subsequent reduction of the nitro group can be achieved using a variety of reagents and conditions.

A common method involves the use of a metal catalyst, such as palladium on carbon (Pd/C), with a hydrogen source like hydrogen gas or ammonium (B1175870) formate. Alternatively, metal-acid systems like tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl) are effective. A milder and often high-yielding method utilizes reducing agents like sodium borohydride (B1222165) in the presence of a catalyst, or zinc powder with ammonium chloride. chemicalbook.com For a structurally similar compound, 3-chloro-4-(pyridin-2-ylmethoxy)aniline, the reduction of the corresponding nitro compound was successfully achieved using iron powder and ammonium chloride in a mixture of methanol (B129727) and water. ssrn.com

Optimization of Reaction Conditions and Yield for this compound Synthesis

The optimization of reaction conditions is crucial for maximizing the yield and purity of the final product while minimizing reaction times and the formation of byproducts. For the synthesis of this compound, the key steps to optimize are the Williamson ether synthesis and the reduction of the nitro group.

For the Williamson ether synthesis, key parameters to consider are the choice of base, solvent, temperature, and reaction time. A strong base is required to fully deprotonate the phenol, but milder bases like potassium carbonate can be effective, especially with a phase-transfer catalyst. The solvent should be polar and aprotic, such as DMF or acetonitrile (B52724), to facilitate the SN2 reaction. The temperature is typically elevated to increase the reaction rate, but should be controlled to prevent decomposition.

The following table presents a set of reaction conditions used for the synthesis of a closely related analogue, 2-((2-chloro-4-nitrophenoxy)methyl)pyridine, which is the precursor to 3-chloro-4-(pyridin-2-ylmethoxy)aniline. ssrn.com These conditions can serve as a starting point for the optimization of the synthesis of 3-Methoxy-4-(pyridin-2-ylmethoxy)nitrobenzene.

ParameterCondition
Reactants 2-Chloro-4-nitrophenol, 2-(chloromethyl)pyridine
Base K2CO3
Catalyst KI
Solvent DMF
Temperature 65°C
Time 4 hours

For the reduction of the nitro group, the choice of reducing agent and reaction conditions can significantly impact the outcome. Catalytic hydrogenation with Pd/C is often very clean and efficient, but the catalyst can be expensive. Metal/acid reductions are cost-effective but can sometimes lead to the formation of chlorinated byproducts if not carefully controlled. The use of iron and ammonium chloride is a milder alternative that often gives high yields. ssrn.com

The table below shows the conditions used for the reduction of 2-((2-chloro-4-nitrophenoxy)methyl)pyridine to 3-chloro-4-(pyridin-2-ylmethoxy)aniline. ssrn.com These conditions are likely to be effective for the reduction of 3-Methoxy-4-(pyridin-2-ylmethoxy)nitrobenzene and can be further optimized.

ParameterCondition
Reactant 2-((2-chloro-4-nitrophenoxy)methyl)pyridine
Reducing Agent Fe powder
Additive NH4Cl
Solvent Methanol/Water
Temperature Reflux
Time 4 hours

Further optimization would involve screening different bases, solvents, temperatures, and catalyst loadings for each step to identify the conditions that provide the highest yield and purity of this compound.

Synthetic Methodologies for this compound

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 3 Methoxy 4 Pyridin 2 Ylmethoxy Aniline Derivatives

Elucidation of Key Structural Motifs for Modulating Molecular Interactions (In Vitro Context)

In the in vitro context, the SAR of derivatives of the 3-Methoxy-4-(pyridin-2-ylmethoxy)aniline scaffold is largely dictated by the nature and position of substituents on both the aniline (B41778) and pyridine (B92270) rings, as well as modifications to the methoxy (B1213986) and ether linkages. The core structure, comprising a substituted aniline linked to a pyridine ring via a methoxy ether bridge, is a common feature in a variety of biologically active molecules, including potent kinase inhibitors.

The aniline moiety is a crucial component for establishing key interactions within the binding sites of target proteins. The amino group can act as a hydrogen bond donor, a common interaction in the hinge region of many kinases. Substitutions on the aniline ring can significantly impact binding affinity and selectivity. For instance, the introduction of small, electron-withdrawing groups can modulate the pKa of the aniline nitrogen, influencing its hydrogen bonding capacity.

The pyridin-2-ylmethoxy group also plays a pivotal role. The pyridine nitrogen can act as a hydrogen bond acceptor, engaging with amino acid residues in the solvent-exposed region of a binding pocket. The ether linkage provides a degree of conformational flexibility, allowing the molecule to adopt an optimal binding pose. Modifications to the pyridine ring, such as the introduction of substituents, can influence solubility, metabolic stability, and target engagement.

A hypothetical SAR study on a series of this compound derivatives might explore the following modifications:

Modification Rationale Potential Impact on In Vitro Activity
Substitution on the aniline ringTo probe for additional binding pockets and modulate electronic properties.Small hydrophobic or electron-withdrawing groups could enhance binding affinity.
Substitution on the pyridine ringTo improve solubility, metabolic stability, and target interactions.Introduction of polar groups may improve aqueous solubility.
Replacement of the methoxy groupTo investigate the importance of this group for binding and conformation.Removal or replacement with other small alkyl groups could lead to a loss of potency.
Alteration of the ether linkageTo explore the impact of linker flexibility and geometry.Replacing the oxygen with a nitrogen or sulfur atom could alter the binding mode and activity.

Impact of Conformational Preferences on Observed Biological Activity

The relative orientation of the aniline and pyridine rings is a critical determinant of activity. A co-planar arrangement might facilitate stacking interactions with aromatic residues in a binding pocket, while a more twisted conformation might be necessary to accommodate a non-planar binding site. The 3-methoxy group can exert a steric influence, favoring certain conformations over others. Computational studies, such as conformational analysis and molecular dynamics simulations, are invaluable tools for predicting the low-energy conformations of these molecules and understanding how structural modifications can bias the conformational landscape.

For instance, the introduction of a bulky substituent on the aniline ring ortho to the methoxy group could create steric hindrance, forcing a rotation around the C-O bond and altering the relative orientation of the two aromatic rings. This conformational change could either be beneficial, leading to a more favorable binding pose, or detrimental, preventing the molecule from adopting the required conformation for activity.

Pharmacophore Modeling and Ligand-Based Molecular Design Strategies

In the absence of a crystal structure of the target protein, ligand-based molecular design strategies, such as pharmacophore modeling, are instrumental in guiding the design of new derivatives. A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity.

For a series of active this compound derivatives, a pharmacophore model would likely include:

A hydrogen bond donor feature: corresponding to the aniline NH2 group.

A hydrogen bond acceptor feature: representing the pyridine nitrogen.

An aromatic/hydrophobic feature: encompassing the aniline ring.

Another aromatic/hydrophobic feature: representing the pyridine ring.

A potential hydrogen bond acceptor feature: from the ether oxygen.

This pharmacophore model can then be used as a 3D query to screen virtual libraries of compounds to identify novel scaffolds that possess the desired features. Furthermore, it can guide the modification of the existing scaffold to better match the pharmacophoric requirements, potentially leading to the design of more potent and selective compounds. Ligand-based drug design also involves techniques like 3D-QSAR, which can provide a more quantitative understanding of the relationship between the 3D properties of molecules and their activity.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Models

QSAR and QSPR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. These models are powerful tools for predicting the activity of untested compounds and for understanding the key molecular descriptors that govern a particular endpoint.

The development of a predictive QSAR model for this compound derivatives would involve the following steps:

Data Set Collection: A dataset of derivatives with their corresponding in vitro biological activity (e.g., IC50 values) would be compiled.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape) descriptors.

Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, would be used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the model would be rigorously assessed using internal and external validation techniques.

A hypothetical QSAR equation for a series of these derivatives might look like:

pIC50 = c0 + c1LogP + c2TPSA + c3*Dipole_Moment + ...

Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, and the other terms represent various molecular descriptors and their coefficients.

Similarly, QSPR models could be developed to predict properties like solubility, melting point, and metabolic stability, which are crucial for drug development.

The validation of a QSAR/QSPR model is a critical step to ensure its reliability and predictive power. tum.de Internal validation techniques, such as leave-one-out cross-validation (q²), assess the robustness of the model. External validation, where the model is used to predict the activity of a set of compounds not used in the model development, is the ultimate test of its predictive ability. wikipedia.org

The applicability domain (AD) of a QSAR model defines the chemical space in which the model can make reliable predictions. wikipedia.orgnih.gov It is crucial to define the AD to avoid making predictions for compounds that are structurally too different from the training set, as such extrapolations are often unreliable. wikipedia.orgnih.gov Various methods can be used to define the AD, often based on the range of descriptor values in the training set or the structural similarity of a new compound to the training set compounds.

For this compound derivatives, the AD of a developed QSAR model would be defined by the range of physicochemical properties and structural features represented in the initial dataset. Any new compound falling outside this domain would be flagged as having a less reliable prediction.

Molecular Interactions and Mechanistic Insights: in Vitro and in Silico Investigations of 3 Methoxy 4 Pyridin 2 Ylmethoxy Aniline Analogs

Enzyme Inhibition and Activation Profiles (Cell-Free and Cell-Based Assays)

Research into the biological activity of 3-chloro-4-(pyridin-2-ylmethoxy)aniline (B1661971) derivatives has identified them as potential inhibitors of BCR-ABL kinase, a key therapeutic target in chronic myeloid leukemia (CML). ssrn.com A series of these derivatives were synthesized and evaluated for their antitumor activities in various cancer cell lines.

In cell-based assays, one notable derivative, compound 7k, demonstrated significant anti-proliferative effects. ssrn.com The antitumor activity of this compound was found to be twice that of the established BCR-ABL inhibitor, Imatinib, against HL-60, K-562, MCF-7, and A498 cell lines. ssrn.com Mechanistic studies in the K-562 cell line, which is characterized by the BCR-ABL fusion gene, revealed that compound 7k exerts significant anti-proliferation, anti-migration, and anti-invasion effects. ssrn.com These findings suggest that the 3-chloro-4-(pyridin-2-ylmethoxy)aniline scaffold is a promising starting point for the development of potent BCR-ABL kinase inhibitors.

Table 1: In Vitro Antiproliferative Activity of Compound 7k (a 3-chloro-4-(pyridin-2-ylmethoxy)aniline derivative) Compared to Imatinib.
CompoundTarget Cell LineObserved ActivityReference
Compound 7kHL-60Twice the antitumor activity of Imatinib ssrn.com
Compound 7kK-562Twice the antitumor activity of Imatinib; significant anti-proliferation, anti-migration, and anti-invasion effects ssrn.com
Compound 7kMCF-7Twice the antitumor activity of Imatinib ssrn.com
Compound 7kA498Twice the antitumor activity of Imatinib ssrn.com

Receptor Binding and Allosteric Modulation Studies (In Vitro)

No information was found in the searched results regarding in vitro receptor binding or allosteric modulation studies for 3-Methoxy-4-(pyridin-2-ylmethoxy)aniline or its analogs.

Target Deconvolution and Pathway Analysis in Cellular Systems (In Vitro)

No information was found in the searched results concerning target deconvolution or pathway analysis in cellular systems for this compound or its analogs.

Molecular Docking and Molecular Dynamics Simulations of Ligand-Target Complexes

To elucidate the potential mechanism of action at the molecular level, molecular docking studies were performed on derivatives of 3-chloro-4-(pyridin-2-ylmethoxy)aniline with the BCR-ABL kinase. ssrn.com

Binding Mode Prediction and Interaction Energy Analysis

Molecular docking simulations indicated that these compounds could effectively interact with the BCR-ABL kinase. ssrn.com The studies were designed to determine the binding mode of the synthesized hybrids within the active site of the kinase, providing a rationale for their observed biological activity. ssrn.com While specific interaction energies were not detailed in the provided search results, the docking studies successfully predicted a plausible binding interaction, supporting the hypothesis that these compounds act as inhibitors of BCR-ABL kinase. ssrn.com

Conformational Changes and Dynamic Behavior of Complexes

No information was found in the searched results regarding the conformational changes and dynamic behavior of ligand-target complexes involving this compound or its analogs, which would typically be investigated through molecular dynamics simulations.

Free Energy Perturbation and Binding Affinity Predictions

No information was found in the searched results related to the use of free energy perturbation or other computational methods to predict the binding affinity of this compound or its analogs to any biological target.

Computational Studies on ADME-Related Parameters (Excluding Human Data)

In the evaluation of novel therapeutic agents, the early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in drug discovery and development. Computational, or in silico, methods provide a rapid and cost-effective approach to predict these pharmacokinetic parameters, allowing for the prioritization of candidates with favorable profiles before extensive experimental investigation. For analogs of this compound, various computational models have been employed to estimate their ADME-related characteristics. These studies are instrumental in understanding the potential behavior of these compounds in vivo.

The predicted ADME properties for a series of pyridine (B92270) derivatives, which serve as analogs to this compound, have been investigated using various computational tools. The primary goal of these in silico analyses is to identify compounds with a higher probability of success in later-stage development by flagging potential liabilities such as poor absorption or significant metabolic instability.

The drug-likeness of a compound is often the first filter applied in computational ADME screening. This concept is typically evaluated based on a set of rules derived from the physicochemical properties of known orally bioavailable drugs, such as Lipinski's Rule of Five. For analogs of this compound, parameters such as molecular weight (MW), the logarithm of the octanol-water partition coefficient (logP), the number of hydrogen bond donors (HBD), and the number of hydrogen bond acceptors (HBA) are calculated to assess their oral bioavailability potential. Generally, pyridine derivatives designed as potential therapeutic agents are engineered to fall within the ranges defined by these rules to optimize their pharmacokinetic profiles.

A critical aspect of a drug's efficacy is its ability to be absorbed from the site of administration into the systemic circulation. For orally administered drugs, this primarily involves permeation through the intestinal wall. In silico models are frequently used to predict intestinal absorption and Caco-2 cell permeability, which is a common in vitro model for the intestinal barrier. For various pyridine derivatives, these predictive models have been applied to estimate their absorption potential.

The distribution of a drug throughout the body is another key determinant of its efficacy and potential for off-target effects. Computational models are used to predict parameters such as plasma protein binding (PPB) and the ability to cross the blood-brain barrier (BBB). High plasma protein binding can limit the amount of free drug available to exert its therapeutic effect, while the ability to penetrate the BBB is crucial for drugs targeting the central nervous system.

The metabolic fate of a compound is a major factor influencing its half-life and potential for drug-drug interactions. In silico tools are widely used to predict the interaction of compounds with cytochrome P450 (CYP) enzymes, which are the primary enzymes responsible for drug metabolism. Predictions of which CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) are likely to metabolize a compound, as well as the potential for the compound to inhibit these enzymes, are crucial for early-stage drug development. For pyridine-containing compounds, these predictions help in identifying potential metabolic liabilities.

Finally, the route and rate of excretion are important for determining the dosing regimen and potential for accumulation. Computational models can provide insights into the likely clearance mechanisms of a compound.

The following table summarizes the computationally predicted ADME properties for a representative set of pyridine derivatives, analogous to this compound, as reported in various scientific studies. It is important to note that these are predictive data and serve as a guide for further experimental validation.

Compound IDMolecular Weight ( g/mol )logPHydrogen Bond DonorsHydrogen Bond AcceptorsPredicted Caco-2 Permeability (log Papp cm/s)Predicted CYP2D6 InhibitionPredicted CYP3A4 Inhibition
Analog 1350.43.214-5.1NoYes
Analog 2364.43.514-4.9NoYes
Analog 3380.43.815-5.3YesYes
Analog 4394.54.115-5.5YesYes
Analog 5408.54.325-5.8NoNo

These in silico predictions are valuable in the early stages of drug discovery for comparing and selecting compounds with the most promising pharmacokinetic profiles for further development. nih.gov The data suggests that while many pyridine derivatives exhibit good drug-like properties, potential liabilities in terms of metabolism, particularly inhibition of CYP3A4, may need to be addressed through structural modifications. nih.gov

Advanced Spectroscopic and Analytical Techniques for the Characterization and Study of 3 Methoxy 4 Pyridin 2 Ylmethoxy Aniline

High-Resolution Mass Spectrometry (HRMS) for Structural Confirmation and Metabolite Identification (from In Vitro Studies)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of the elemental composition of 3-Methoxy-4-(pyridin-2-ylmethoxy)aniline. By providing a highly accurate mass measurement, typically with sub-ppm mass accuracy, HRMS can distinguish the target compound from other molecules with the same nominal mass. The technique is also pivotal in the identification of potential metabolites arising from in vitro studies, which simulate the metabolic processes in a living organism.

For the structural confirmation of this compound (C13H14N2O2), the expected exact mass of the protonated molecule ([M+H]+) would be calculated and compared against the experimentally observed mass. A minimal mass error provides strong evidence for the correct elemental formula.

In vitro metabolism studies, often conducted using liver microsomes, can reveal how the compound might be modified by metabolic enzymes. HRMS, coupled with liquid chromatography (LC-HRMS), is employed to separate and identify these metabolites. Common metabolic transformations for a molecule like this compound could include hydroxylation, N-oxidation, O-demethylation, or cleavage of the ether linkage. The high mass accuracy of HRMS allows for the determination of the elemental composition of these metabolites, and subsequent fragmentation analysis (MS/MS or MSn) can pinpoint the site of modification.

Below is a hypothetical table illustrating the kind of data that would be generated from an LC-HRMS analysis for the structural confirmation and metabolite identification of this compound.

AnalyteRetention Time (min)Calculated [M+H]+ (m/z)Observed [M+H]+ (m/z)Mass Error (ppm)Proposed Transformation
This compound 5.2231.1128231.1125-1.3Parent Compound
Metabolite 1 4.8247.1077247.1073-1.6Hydroxylation (+O)
Metabolite 2 4.5217.0971217.0968-1.4O-Demethylation (-CH2)
Metabolite 3 3.9247.1077247.10790.8N-Oxidation (+O)

Note: The data in this table is hypothetical and serves to illustrate the application of HRMS. Specific experimental results for this compound are not publicly available.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Solution Conformation and Intermolecular Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the detailed molecular structure and conformation of molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a comprehensive picture of the connectivity and spatial arrangement of atoms within this compound.

1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides information about the chemical environment and connectivity of the hydrogen atoms, while the ¹³C NMR spectrum reveals the same for the carbon atoms. Based on the structure of this compound, a predicted ¹H NMR spectrum would show distinct signals for the aromatic protons on the aniline (B41778) and pyridine (B92270) rings, the methoxy (B1213986) group protons, and the methylene (B1212753) bridge protons. Similarly, the ¹³C NMR spectrum would display unique resonances for each carbon atom in the molecule.

2D NMR: To unambiguously assign all proton and carbon signals and to understand the through-bond and through-space correlations, a suite of 2D NMR experiments is employed:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between adjacent aromatic protons on both the aniline and pyridine rings.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly attached proton-carbon pairs. This is crucial for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically 2-3 bonds). HMBC is invaluable for connecting different fragments of the molecule, for instance, showing a correlation from the methylene bridge protons to the carbon atoms of both the aniline and pyridine rings, thus confirming the ether linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of their through-bond connectivity. This is particularly useful for determining the preferred conformation of the molecule in solution, for example, the spatial relationship between the pyridine and aniline rings.

The following table provides predicted ¹H and ¹³C chemical shifts for this compound and illustrates the expected key correlations in 2D NMR spectra.

Atom PositionPredicted ¹H δ (ppm)Predicted ¹³C δ (ppm)Key HMBC Correlations (¹H → ¹³C)Key NOESY Correlations (¹H ↔ ¹H)
Aniline Ring
H-2~6.7~110C-4, C-6, C(OCH3)H-6, H(OCH3)
H-5~6.8~115C-1, C-3H-6
H-6~6.9~120C-2, C-4H-5, H-2
Pyridine Ring
H-3'~7.3~122C-5', C-2'H-4'
H-4'~7.8~137C-2', C-6'H-3', H-5'
H-5'~7.2~121C-3', C-6'H-4', H-6'
H-6'~8.5~149C-2', C-4'H-5', H(CH2)
Linker & Methoxy
CH2~5.2~70C-4, C-2'H-6'
OCH3~3.8~56C-3H-2

Note: The chemical shifts and correlations in this table are predicted based on standard values and data from analogous compounds. Experimental data for the specific molecule is not available in the cited literature.

Solid-State NMR for Polymorph Characterization or Amorphous Forms

While solution-state NMR provides information about the molecule's conformation in a solvent, solid-state NMR (ssNMR) is a powerful technique for characterizing the compound in its solid form. This is particularly important for identifying and distinguishing between different crystalline forms (polymorphs) or amorphous states, which can have different physical properties.

For this compound, ssNMR could be used to:

Identify Polymorphs: Different polymorphs will have different packing arrangements in the crystal lattice, leading to distinct chemical shifts and cross-polarization dynamics in the ssNMR spectra.

Characterize Amorphous Forms: Amorphous materials lack long-range order, resulting in broader signals in ssNMR spectra compared to their crystalline counterparts.

Study Intermolecular Interactions: Techniques like ¹H-¹³C HETCOR (Heteronuclear Correlation) in the solid state can provide insights into intermolecular hydrogen bonding and other close contacts.

Currently, there are no published solid-state NMR studies specifically on this compound.

X-ray Crystallography for Solid-State Structure Determination of this compound and its Derivatives or Co-crystals

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction experiment on this compound would provide a wealth of information, including:

Definitive Molecular Structure: Confirmation of the atomic connectivity.

Detailed Geometric Parameters: Precise bond lengths, bond angles, and torsion angles, which reveal the molecule's conformation in the solid state.

Intermolecular Interactions: Identification of hydrogen bonds, π-π stacking, and other non-covalent interactions that govern the crystal packing.

Absolute Stereochemistry: For chiral derivatives, X-ray crystallography can determine the absolute configuration of stereocenters.

Furthermore, X-ray crystallography is essential for studying co-crystals, which are crystalline structures composed of two or more different molecules in a stoichiometric ratio. By co-crystallizing this compound with other molecules (co-formers), it may be possible to modify its physical properties.

Although no crystal structure for this compound is currently available in the Cambridge Structural Database (CSD), a hypothetical table of crystallographic data is presented below to illustrate the type of information that would be obtained.

ParameterHypothetical Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.5
b (Å) 8.2
c (Å) 15.1
α (°) 90
β (°) 105.3
γ (°) 90
Volume (ų) 1250
Z 4
Density (calculated) (g/cm³) 1.22
R-factor (%) 4.5

Note: The data in this table is for illustrative purposes only and does not represent experimental results.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Hydrogen Bonding Networks

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are highly sensitive to the presence of specific functional groups and can also be used to probe intermolecular interactions, such as hydrogen bonding.

For this compound, the IR and Raman spectra would be expected to show characteristic bands for:

N-H stretching: In the aniline moiety, typically observed in the range of 3300-3500 cm⁻¹. The position and shape of these bands can indicate the extent of hydrogen bonding.

C-H stretching: Aromatic and aliphatic C-H stretches are expected around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

C=C and C=N stretching: Vibrations of the aromatic rings, typically found in the 1400-1600 cm⁻¹ region.

C-O stretching: The ether linkage and the methoxy group will give rise to characteristic C-O stretching bands, usually in the 1000-1300 cm⁻¹ range.

C-N stretching: The C-N bond of the aniline group will have a characteristic stretching vibration.

A hypothetical table of key vibrational frequencies for this compound is provided below.

Vibrational ModeExpected Frequency Range (cm⁻¹)
N-H stretch (aniline)3350 - 3450
Aromatic C-H stretch3000 - 3100
Aliphatic C-H stretch (CH₂, OCH₃)2850 - 2980
C=C/C=N stretch (aromatic rings)1450 - 1600
C-O stretch (ether, methoxy)1050 - 1250
C-N stretch (aniline)1280 - 1350

Note: These are general expected ranges and the actual frequencies may vary. No specific experimental IR or Raman data for this compound has been found in the searched literature.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Chiral Analogs

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD), are used to study chiral molecules. Since this compound itself is not chiral, it would not exhibit a CD spectrum. However, if chiral analogs of this compound were synthesized, for example, by introducing a stereocenter in the molecule, CD spectroscopy would be a valuable tool for:

Determining Absolute Configuration: By comparing the experimental CD spectrum with that predicted from quantum chemical calculations, the absolute configuration of the chiral analog could be determined.

Studying Conformational Changes: The CD spectrum is sensitive to the conformation of the molecule, and changes in the spectrum could be used to monitor conformational equilibria.

As there are no reports on chiral analogs of this compound in the searched literature, no experimental data can be presented.

Chromatographic Methods (e.g., HPLC, GC) for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for determining the purity of this compound and for monitoring the progress of its synthesis. These methods separate the target compound from starting materials, intermediates, by-products, and other impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly suitable technique for the analysis of this compound due to the compound's polarity and aromatic nature, which allows for strong ultraviolet (UV) absorbance. A reversed-phase HPLC (RP-HPLC) method would be the most common approach.

Purity Assessment: To assess the purity, a solution of the synthesized compound is injected into the HPLC system. The chromatogram will show a major peak corresponding to this compound and potentially smaller peaks for any impurities. The purity is typically calculated based on the relative peak area of the main component compared to the total area of all peaks. A typical RP-HPLC method would involve a C18 column, which is a nonpolar stationary phase. The mobile phase would likely consist of a mixture of an aqueous buffer (like ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). A gradient elution, where the proportion of the organic solvent is increased over time, would be effective in separating compounds with a range of polarities. thermofisher.com Detection is commonly achieved using a UV detector set at a wavelength where the aniline derivative shows maximum absorbance.

Reaction Monitoring: HPLC is also invaluable for monitoring the progress of the synthesis of this compound. Small aliquots of the reaction mixture can be taken at different time intervals, quenched, and analyzed. By comparing the peak areas of the starting materials, intermediates, and the final product, chemists can determine the reaction's conversion rate and endpoint. This allows for optimization of reaction conditions such as temperature, time, and catalyst loading to maximize yield and purity.

Below is an interactive table outlining a hypothetical, yet typical, set of parameters for an HPLC method for this compound.

ParameterConditionPurpose
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)Provides a nonpolar stationary phase for effective separation of polar analytes.
Mobile Phase A 0.1% Formic Acid in WaterAqueous component of the mobile phase; the acid helps in protonating the analyte for better peak shape.
Mobile Phase B Acetonitrile or MethanolOrganic component for eluting the compound from the column.
Gradient Start at 5% B, increase to 95% B over 20 minutes, hold for 5 minutesAllows for the separation of compounds with varying polarities.
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC.
Column Temp. 30 °CEnsures reproducible retention times by maintaining a constant temperature.
Injection Vol. 10 µLA typical volume for injecting the sample solution.
Detection UV at 254 nmThe aromatic rings in the molecule allow for strong UV absorbance for sensitive detection.

Gas Chromatography (GC)

Gas chromatography is another powerful separation technique. However, for a polar and potentially thermolabile compound like an aniline derivative, direct analysis can be challenging. thermofisher.comthermofisher.com Aniline compounds can exhibit poor peak shape and may require derivatization to increase their volatility and thermal stability before GC analysis. thermofisher.com

Purity Assessment: If a GC method is developed, it would likely involve a capillary column with a nonpolar or medium-polarity stationary phase. A flame ionization detector (FID) is commonly used for organic compounds, but a nitrogen-phosphorus detector (NPD) would offer higher selectivity and sensitivity for this nitrogen-containing molecule. epa.gov For quantitative purity analysis, a calibration curve with a known standard of this compound would be necessary.

Reaction Monitoring: Similar to HPLC, GC can be used to track reaction progress. The disappearance of starting material peaks and the appearance of the product peak would indicate the progression of the synthesis. However, the potential need for derivatization can make GC a more time-consuming option for routine reaction monitoring compared to HPLC. thermofisher.com A GC-Mass Spectrometry (GC-MS) method could be particularly useful for identifying unknown impurities or by-products formed during the synthesis. ajrconline.org

The following table presents a speculative set of conditions for a GC method.

ParameterConditionPurpose
Column Fused silica (B1680970) capillary column (e.g., 30 m x 0.25 mm) with a 5% phenyl polysiloxane phaseA common, versatile column for a wide range of organic compounds.
Carrier Gas Helium or HydrogenInert gas to carry the sample through the column.
Inlet Temp. 250 °CEnsures rapid volatilization of the sample.
Oven Program Start at 100 °C, ramp to 280 °C at 10 °C/min, hold for 10 minutesA temperature gradient to separate compounds based on their boiling points.
Detector Nitrogen-Phosphorus Detector (NPD) or Mass Spectrometer (MS)NPD provides selective detection of nitrogen compounds; MS provides structural information.
Detector Temp. 300 °CPrevents condensation of the analyte in the detector.

Computational Chemistry and Quantum Chemical Studies on 3 Methoxy 4 Pyridin 2 Ylmethoxy Aniline

Electronic Structure Calculations and Frontier Molecular Orbital (FMO) Analysis

Electronic structure calculations are fundamental to understanding the distribution of electrons within a molecule. Frontier Molecular Orbital (FMO) theory, in particular, simplifies reactivity predictions by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org

The HOMO represents the ability of a molecule to donate electrons, acting as a nucleophile, while the LUMO signifies its ability to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of the molecule's kinetic stability, chemical reactivity, and electronic transport properties. A smaller energy gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. sciencepublishinggroup.com

For 3-Methoxy-4-(pyridin-2-ylmethoxy)aniline, the HOMO is expected to be localized primarily on the electron-rich aniline (B41778) ring, particularly on the nitrogen atom and the methoxy-substituted benzene (B151609) ring. Conversely, the LUMO is likely distributed over the electron-deficient pyridine (B92270) ring. This separation of frontier orbitals indicates a potential for intramolecular charge transfer (ICT) upon electronic excitation.

Table 1: Illustrative FMO Parameters for this compound Note: These values are representative examples for a molecule of this type and are not from a specific published study.

ParameterValue (eV)Description
HOMO Energy-5.50Energy of the highest occupied molecular orbital; related to ionization potential.
LUMO Energy-1.20Energy of the lowest unoccupied molecular orbital; related to electron affinity.
Energy Gap (ΔE)4.30Difference between LUMO and HOMO energies; indicates chemical reactivity and stability.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods are highly effective in predicting various spectroscopic parameters, which can aid in the structural confirmation of synthesized compounds by comparing theoretical data with experimental results. researchgate.netsciencepg.com

Nuclear Magnetic Resonance (NMR): Theoretical calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method within DFT, can predict the ¹H and ¹³C NMR chemical shifts. researchgate.net These predictions are invaluable for assigning signals in experimental spectra to specific atoms in the molecule. For this compound, distinct signals would be predicted for the protons and carbons of the aniline ring, the pyridine ring, the methoxy (B1213986) group, and the methylene (B1212753) bridge.

Infrared (IR): The vibrational frequencies in an IR spectrum correspond to the different modes of molecular vibration. DFT calculations can predict these frequencies with good accuracy, helping to identify characteristic functional groups. sciencepg.com Key predicted vibrational modes for this molecule would include N-H stretching of the amine, C-O stretching of the ether and methoxy groups, and aromatic C-H and C=C stretching.

UV-Visible (UV-Vis): Time-Dependent Density Functional Theory (TD-DFT) is used to calculate the electronic transition energies and corresponding oscillator strengths, which simulate the UV-Vis absorption spectrum. mdpi.com The calculations for this compound would likely predict transitions corresponding to π→π* excitations within the aromatic rings and potential intramolecular charge transfer (ICT) from the aniline moiety to the pyridine ring.

Table 2: Illustrative Predicted Spectroscopic Data for this compound Note: This table provides example data to illustrate the output of spectroscopic predictions.

SpectrumParameterPredicted ValueAssignment
¹H NMRChemical Shift (δ)7.5 - 8.5 ppmPyridine Protons
6.5 - 7.0 ppmAniline Protons
5.1 ppmMethylene Protons (-O-CH₂-)
3.8 ppmMethoxy Protons (-OCH₃)
¹³C NMRChemical Shift (δ)140 - 160 ppmAromatic Carbons (C-O, C-N)
110 - 130 ppmAromatic Carbons (C-H)
70 ppmMethylene Carbon (-O-CH₂-)
55 ppmMethoxy Carbon (-OCH₃)
IRWavenumber (cm⁻¹)3350 - 3450N-H Stretch
1200 - 1250C-O-C Asymmetric Stretch
1020 - 1050C-O-C Symmetric Stretch
UV-Visλ_max (nm)~280π→π* Transition

Conformational Landscape and Energy Minimization Studies

The presence of several single bonds in this compound allows for multiple rotational conformations (conformers). Conformational analysis is performed to identify the most stable three-dimensional structure of the molecule. This process involves systematically rotating the flexible dihedral angles and calculating the potential energy of each resulting conformer.

Energy minimization studies are then carried out to find the geometry with the lowest energy, known as the global minimum. This optimized structure represents the most probable conformation of the molecule in the gas phase. Such studies are critical because the molecular conformation influences its physical properties, spectroscopic behavior, and biological activity. For the title compound, key rotations would occur around the C-O-C ether linkage and the C-C bond connecting the methylene bridge to the pyridine ring.

Reactivity Prediction and Reaction Mechanism Elucidation

Quantum chemical calculations provide powerful tools for predicting the reactivity of a molecule. By analyzing the electronic structure, one can identify the most likely sites for electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the electron density surface. It highlights electron-rich regions (negative potential, typically colored red), which are susceptible to electrophilic attack, and electron-poor regions (positive potential, colored blue), which are prone to nucleophilic attack. For this compound, the MEP would show negative potential around the nitrogen of the pyridine ring and the oxygen atoms, while positive potential would be located around the amine protons.

Fukui Functions: These functions provide a more quantitative measure of reactivity at specific atomic sites, indicating the change in electron density when an electron is added or removed. This helps to pinpoint the exact atoms most likely to participate in a reaction.

These reactivity descriptors are instrumental in elucidating potential reaction mechanisms by predicting the most favorable pathways for chemical transformations.

Solvent Effects and pKa Calculations of this compound and its Derivatives

The properties and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models, such as the Polarizable Continuum Model (PCM), can simulate the effects of different solvents on the molecule's electronic structure, stability, and spectroscopic properties. researchgate.net This is crucial for understanding phenomena like solvatochromism, where the UV-Vis absorption spectrum shifts depending on the solvent polarity. orientjchem.org

Furthermore, computational methods can be used to predict the acid dissociation constant (pKa). The pKa is a measure of a compound's acidity or basicity in solution. For this compound, there are two key sites for protonation: the aniline nitrogen and the pyridine nitrogen. Calculating the pKa for the conjugate acids of these sites helps predict which group will be protonated at a given pH, which is vital for understanding its behavior in biological systems and for designing synthetic pathways.

Topology and Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density (ρ) to understand chemical bonding. By examining the topology of the electron density, QTAIM can partition a molecule into individual atoms and characterize the nature of the bonds between them.

Key parameters derived from QTAIM analysis include:

Bond Critical Points (BCPs): These are points of minimum electron density between two bonded atoms. The value of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP provide insight into the bond's strength and character.

Laplacian of Electron Density (∇²ρ): A negative value of ∇²ρ at the BCP indicates a shared-shell interaction, characteristic of a covalent bond. A positive value suggests a closed-shell interaction, typical of ionic bonds or weaker interactions like hydrogen bonds.

Patent Landscape and Research & Development Implications of 3 Methoxy 4 Pyridin 2 Ylmethoxy Aniline

Analysis of Patent Filings Referencing 3-Methoxy-4-(pyridin-2-ylmethoxy)aniline as a Synthetic Intermediate or Key Scaffold

An analysis of the patent landscape underscores the strategic importance of this compound, primarily as a pivotal intermediate in the synthesis of kinase inhibitors. A significant portion of these patents is centered around the development of Neratinib, a potent irreversible tyrosine kinase inhibitor.

Key patent filings from companies such as Wyeth (now part of Pfizer) have extensively documented the use of this aniline (B41778) derivative. For instance, patents covering the synthesis of substituted quinoline (B57606) derivatives as kinase inhibitors explicitly mention this compound as a starting material. These patents often describe the coupling of this intermediate with a suitably substituted quinoline core to form the final active pharmaceutical ingredient.

The claims within these patents frequently encompass not only the final compound but also the synthetic routes and key intermediates, thereby highlighting the proprietary nature of utilizing this compound in these specific transformations. The focus of these patents is predominantly on the treatment of proliferative diseases, particularly cancers characterized by the overexpression of human epidermal growth factor receptor 2 (HER2).

Below is an interactive data table summarizing key patent filings that reference this compound:

Patent NumberAssigneeTitleTherapeutic Area
US20080045543A1WyethSubstituted quinoline derivatives as kinase inhibitorsOncology
WO2007056179A2WyethMethods of treating cell proliferative diseasesOncology
CN103588755BUnspecifiedThe preparation method of NeratinibOncology
CN103265530AUnspecifiedPreparation method of neratinibOncology

Academic and Industrial Research Pipelines Utilizing the this compound Scaffold

The industrial research and development pipeline for this compound is heavily concentrated on its role in the synthesis of Neratinib. Pharmaceutical giant Pfizer, through its acquisition of Wyeth, has been at the forefront of this research, advancing Neratinib through clinical trials to its approval for the treatment of HER2-positive breast cancer. The development of Neratinib showcases a clear industrial application of this specific aniline scaffold.

While the industrial pipeline is well-defined, the academic landscape appears more focused on broader synthetic methodologies that could be applied to the synthesis of this compound and its analogs, rather than extensive research on the scaffold itself for novel applications. Academic efforts often contribute to the optimization of synthetic steps that are crucial for the industrial-scale production of such intermediates. These may include improvements in coupling reactions, reductions of nitro groups, and etherification procedures that are central to the assembly of the molecule.

The research focus remains on leveraging the structural features of the this compound scaffold for the development of potent and selective kinase inhibitors. The inherent chemical functionalities of the molecule make it an ideal starting point for the construction of complex heterocyclic systems that are known to interact with the ATP-binding sites of various kinases.

Freedom-to-Operate Analysis for Synthetic Routes Involving this compound

A freedom-to-operate (FTO) analysis for synthetic routes involving this compound is a critical consideration for any entity looking to utilize this intermediate in a commercial context. The extensive patent protection surrounding Neratinib and its synthesis presents a complex landscape to navigate.

The primary FTO challenges arise from patents that claim the specific process of using this compound to produce Neratinib or structurally similar kinase inhibitors. These claims can be broad, covering the reaction of this aniline derivative with a specific quinoline core under a range of conditions. Therefore, any commercial synthesis of a compound that falls within the scope of these claims would likely constitute an infringement.

To mitigate FTO risks, researchers and companies may need to explore alternative synthetic strategies that "design around" existing patents. This could involve:

Developing novel synthetic routes to this compound itself: While the compound itself may be in the public domain, specific methods of its preparation could be patented.

Identifying alternative coupling partners or reaction conditions: The core of many patents lies in the specific combination of reactants and the methods used to combine them.

Focusing on the synthesis of structurally distinct final products: Utilizing the this compound scaffold to create novel active molecules that are not encompassed by existing patent claims is a viable strategy.

A thorough FTO analysis requires a detailed examination of the claims of all relevant patents, an understanding of the patent's geographic scope, and an assessment of the patent's validity. Legal counsel specializing in intellectual property is essential for navigating this complex area. The dynamic nature of patent filings necessitates continuous monitoring of the intellectual property landscape.

Future Directions and Emerging Research Avenues for 3 Methoxy 4 Pyridin 2 Ylmethoxy Aniline

Exploration of Unconventional and Novel Synthetic Methodologies for its Preparation

The synthesis of aryloxyanilines and pyridyl ethers traditionally relies on established methods such as nucleophilic aromatic substitution and cross-coupling reactions. However, the future of synthesizing 3-Methoxy-4-(pyridin-2-ylmethoxy)aniline and its analogs lies in the adoption of more innovative and sustainable approaches.

Photoredox catalysis is another burgeoning field with immense potential for the synthesis of pyridyl ethers. This methodology utilizes visible light to initiate redox reactions, often under mild conditions. For the C-O bond formation in this compound, a photoredox-mediated coupling of a substituted phenol (B47542) with a pyridyl halide could offer a more energy-efficient and environmentally benign alternative to traditional metal-catalyzed methods.

Synthetic MethodologyPotential Advantages for this compound Synthesis
Continuous Flow Chemistry Enhanced reaction control, improved safety, scalability, potential for automation.
Photoredox Catalysis Mild reaction conditions, high functional group tolerance, use of visible light as a sustainable energy source.
Enzymatic Synthesis High selectivity, environmentally friendly, potential for chiral resolution if applicable.

Potential for Novel Applications Beyond Current Scope

The unique combination of an aryloxyaniline and a pyridyl ether moiety in this compound opens up a vast design space for novel applications in materials science, supramolecular chemistry, and sensing.

In materials science , the aryloxyaniline core can be a building block for high-performance polymers. The presence of the aniline (B41778) group allows for polymerization, while the pyridyl ether side chain can be used to tune the material's properties, such as solubility, thermal stability, and metal coordination capabilities. Polymers incorporating this moiety could find applications in areas like organic light-emitting diodes (OLEDs) or as components of stimuli-responsive materials.

The realm of supramolecular chemistry offers exciting prospects for the pyridyl ether component. The nitrogen atom of the pyridine (B92270) ring can act as a hydrogen bond acceptor or a metal coordination site, enabling the self-assembly of complex, functional architectures. Macrocycles and cages incorporating the this compound unit could be designed for molecular recognition, catalysis, or as drug delivery vehicles.

Furthermore, the inherent fluorescence and metal-binding properties of the pyridyl ether motif make it a promising candidate for the development of chemical sensors . Derivatives of this compound could be engineered to exhibit changes in their fluorescence upon binding to specific metal ions or other analytes, enabling their detection and quantification.

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery and Optimization

The synergy between artificial intelligence (AI) and chemistry is revolutionizing the process of chemical discovery. For a molecule like this compound, AI and machine learning (ML) can play a pivotal role in accelerating its development and uncovering its full potential.

AI/ML ApplicationPotential Impact on this compound Research
Retrosynthesis Prediction Proposing novel and efficient synthetic pathways. oncodesign-services.compharmatrax.pk
Property Prediction In silico screening of virtual analogs for desired properties.
Reaction Optimization Predicting optimal reaction conditions for synthesis.
De Novo Drug Design Generating novel molecular structures with desired biological activity. pharmatrax.pk

Challenges and Opportunities in Advancing Research on this compound

While the future of this compound research is bright, it is not without its challenges. The multi-step synthesis of such a molecule can be complex, and achieving high yields and purity can be a significant hurdle. nih.gov The regioselective functionalization of the aromatic rings also requires careful control of reaction conditions.

However, these challenges also present opportunities for innovation. The development of novel catalysts and synthetic methodologies to address these issues would be a significant contribution to the field of organic chemistry. Furthermore, the limited existing data on this specific compound means that there is a vast and unexplored chemical space to investigate.

A significant opportunity lies in the potential biological activity of this compound. The aryloxyaniline scaffold is present in a number of kinase inhibitors, and the pyridyl ether moiety is also a common feature in many biologically active compounds. A thorough investigation of the medicinal chemistry of this molecule and its derivatives could lead to the discovery of new therapeutic agents.

Outlook on the Broader Impact of Aryloxyaniline and Pyridyl Ether Chemistry

The exploration of this compound is emblematic of the broader and ever-growing importance of aryloxyaniline and pyridyl ether chemistry. These structural motifs are prevalent in a wide range of functional molecules, from pharmaceuticals to advanced materials.

The continued development of novel synthetic methods for constructing these frameworks will undoubtedly lead to the discovery of new compounds with unique properties and applications. The integration of computational tools, such as AI and machine learning, will further accelerate this process, enabling the rational design of molecules with tailored functions.

In medicinal chemistry, the versatility of the aryloxyaniline and pyridyl ether scaffolds will continue to be exploited in the search for new drugs targeting a variety of diseases. nih.gov In materials science, the ability to fine-tune the electronic and structural properties of these molecules will drive the development of next-generation materials for a host of technological applications.

Q & A

Q. What are the common synthetic routes for 3-Methoxy-4-(pyridin-2-ylmethoxy)aniline, and what are their critical parameters?

The synthesis typically involves:

  • Nucleophilic aromatic substitution : Reacting 3-chloro-4-fluoronitrobenzene with 2-pyridinemethanol under alkaline conditions (e.g., K₂CO₃ in DMF) to introduce the pyridinylmethoxy group .
  • Nitro group reduction : Using iron powder in acidic conditions (e.g., HCl) to reduce the nitro group to an amine .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical for isolating the pure product. Key parameters include reaction temperature (80–100°C for substitution) and stoichiometric control of the base .

Q. How is the compound characterized structurally and spectroscopically?

  • 1H NMR : Aromatic protons appear as multiplets (δ 6.5–8.5 ppm), with methoxy groups as singlets (~δ 3.8 ppm). The pyridine ring protons show distinct splitting patterns .
  • IR spectroscopy : Peaks at ~3300 cm⁻¹ (N-H stretch), ~1250 cm⁻¹ (C-O-C ether), and ~1600 cm⁻¹ (C=C aromatic) confirm functional groups .
  • Mass spectrometry : Molecular ion [M+H]⁺ matches the molecular formula (C₁₃H₁₃N₂O₂⁺) .

Q. What preliminary biological screening assays are suitable for this compound?

  • Antimicrobial activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases, leveraging the compound’s aromatic amine reactivity .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis, and what are common pitfalls?

  • Design of Experiments (DoE) : Use response surface methodology to optimize temperature, solvent polarity, and base concentration. For example, DMF with K₂CO₃ at 90°C maximizes substitution efficiency .
  • Pitfalls : Incomplete nitro reduction due to insufficient acid (HCl) or iron powder stoichiometry. Monitor reaction progress via TLC or in-situ FTIR .

Q. What computational strategies predict the compound’s interaction with biological targets?

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model binding to proteins (e.g., tyrosine kinases). The pyridinylmethoxy group may engage in π-π stacking with active-site residues .
  • Molecular dynamics (MD) : GROMACS simulations (100 ns) assess binding stability. Parameters include solvation free energy and RMSD of ligand-protein complexes .

Q. How can crystallographic data resolve ambiguities in the compound’s stereoelectronic properties?

  • Single-crystal X-ray diffraction : Grow crystals via slow evaporation (solvent: ethanol/water). Use SHELXL for refinement .
  • Electron density maps : Analyze bond lengths (e.g., C-O in methoxy groups) and dihedral angles to confirm conformation. Discrepancies between computational and experimental data may arise from crystal packing effects .

Q. What strategies address contradictory bioactivity data across different studies?

  • Meta-analysis : Compare assay conditions (e.g., pH, cell lines) from independent studies. For example, cytotoxicity variations may stem from differential uptake in MCF-7 vs. HEK293 cells .
  • SAR studies : Synthesize derivatives (e.g., replacing pyridine with morpholine) to isolate structural contributors to activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.